2-[(2-Hydroxycyclobutyl)amino]pyridine-3-carbonitrile
Description
2-[(2-Hydroxycyclobutyl)amino]pyridine-3-carbonitrile is a pyridine-3-carbonitrile derivative characterized by a hydroxycyclobutylamino substituent at the 2-position and a nitrile group at the 3-position of the pyridine ring. The hydroxycyclobutyl group introduces steric and electronic effects that may influence solubility, reactivity, and intermolecular interactions compared to other substituents .
Properties
IUPAC Name |
2-[(2-hydroxycyclobutyl)amino]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c11-6-7-2-1-5-12-10(7)13-8-3-4-9(8)14/h1-2,5,8-9,14H,3-4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTRPZNDLISFNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC2=C(C=CC=N2)C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxycyclobutyl)amino]pyridine-3-carbonitrile typically involves multi-step organic synthesis. One common method includes the reaction of 2-aminopyridine with a cyclobutanone derivative under controlled conditions to introduce the hydroxycyclobutyl group. The nitrile group is then introduced through a subsequent reaction with a suitable nitrile source, such as cyanogen bromide, under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Hydroxycyclobutyl)amino]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: 2-[(2-Oxocyclobutyl)amino]pyridine-3-carbonitrile.
Reduction: 2-[(2-Hydroxycyclobutyl)amino]pyridine-3-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-Hydroxycyclobutyl)amino]pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism by which 2-[(2-Hydroxycyclobutyl)amino]pyridine-3-carbonitrile exerts its effects is primarily through its interaction with specific molecular targets. The hydroxycyclobutyl group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
Antimicrobial Activity
Derivatives with electron-deficient aromatic substituents (e.g., chlorothiophenyl) at position 6 exhibit potent antimicrobial activity. For example, compound 2e () showed 87% yield and marked inhibition against bacterial strains, attributed to the dichlorothiophenyl group’s hydrophobicity and halogen bonding . In contrast, 2-amino-pyridine-3-carbonitrile derivatives () demonstrated superior activity over pyran-carbonitrile analogs, with IC₅₀ values as low as 30.28 ± 0.01 µM in antioxidant assays .
Enzyme Inhibition
- GSK-3 Inhibition : CHIR 99021 () is a high-affinity GSK-3 inhibitor (IC₅₀ = 10 nM) due to its dichlorophenyl-imidazole-pyrimidine substituent, which facilitates π-π stacking and hydrophobic interactions .
- DPP-4 Inhibition: Pyrrolidinyl-ethylamino derivatives () inhibit DPP-4 via hydrogen bonding with the catalytic triad, highlighting the role of cyclic amine substituents in enzyme targeting .
Anticancer Potential
Pyridine-3-carbonitriles with extended aromatic systems (e.g., chromeno-pyridine derivatives in ) induce cell cycle arrest at G2/M phase, similar to taxol, by inhibiting CDK-2 .
Biological Activity
The compound 2-[(2-Hydroxycyclobutyl)amino]pyridine-3-carbonitrile is a pyridine derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-[(2-Hydroxycyclobutyl)amino]pyridine-3-carbonitrile features a pyridine ring substituted with a hydroxycyclobutyl amino group and a carbonitrile moiety. The molecular formula is , and its CAS number is 2200035-63-6. The compound can be synthesized through various chemical methods, typically involving the reaction of appropriate precursors under controlled conditions.
Target Interactions
The precise biological targets of 2-[(2-Hydroxycyclobutyl)amino]pyridine-3-carbonitrile remain largely unidentified. However, similar compounds in its class often interact with various biological macromolecules through:
- Hydrogen bonding
- Ionic interactions
- Hydrophobic interactions
These interactions can influence several biochemical pathways, including neurotransmission and immune responses.
Biochemical Pathways
Pyridine derivatives are known to participate in a wide range of biological processes, such as:
- Modulating neurotransmitter systems
- Influencing cell proliferation and differentiation
- Affecting immune system functioning
Pharmacokinetics
The pharmacokinetic profile of 2-[(2-Hydroxycyclobutyl)amino]pyridine-3-carbonitrile suggests that the compound's lipophilicity, imparted by the cyclobutyl group, may enhance its absorption and distribution in biological systems. This property is crucial for determining the compound's efficacy as a therapeutic agent.
Antimicrobial Properties
Research indicates that similar pyridine derivatives exhibit antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains, suggesting that 2-[(2-Hydroxycyclobutyl)amino]pyridine-3-carbonitrile may also possess similar activities.
Cytotoxicity Studies
Cytotoxicity assays have been conducted using cell lines such as HeLa and MCF-7 to evaluate the compound's potential as an anticancer agent. Preliminary results indicate that it may induce apoptosis in cancer cells, although further studies are required to elucidate the underlying mechanisms.
Case Studies
- Study on Antimicrobial Activity : A recent investigation into related pyridine derivatives revealed significant antibacterial effects against Gram-positive bacteria, indicating potential applications for 2-[(2-Hydroxycyclobutyl)amino]pyridine-3-carbonitrile in developing new antimicrobial agents.
- Cytotoxicity Assessment : In vitro studies demonstrated that derivatives with similar structural features can effectively inhibit the growth of cancer cell lines, suggesting that this compound could be explored for therapeutic applications in oncology.
Data Summary Table
| Property | Details |
|---|---|
| Molecular Formula | |
| CAS Number | 2200035-63-6 |
| Potential Activities | Antimicrobial, anticancer |
| Mechanisms of Action | Interaction with neurotransmitter systems |
| Pharmacokinetics | Enhanced absorption due to lipophilicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
